

Cross-species Comparison of the Sulfakinin Signaling Pathway: A Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Sulfakinin (SK) signaling pathway across various insect species, supported by experimental data. The document details the components of the SK pathway, their physiological roles, and the experimental methodologies used for their characterization.

The Sulfakinin (SK) signaling system, an invertebrate analog of the vertebrate cholecystokinin (CCK)/gastrin pathway, plays a crucial role in regulating a variety of physiological processes in insects, including feeding behavior, gut motility, and the trade-off between foraging and mating. Understanding the species-specific nuances and conserved elements of this pathway is vital for the development of targeted pest management strategies and for broader comparative neuroendocrinology.

Key Components of the Sulfakinin Signaling Pathway

The core components of the SK signaling pathway consist of the Sulfakinin neuropeptides and their cognate G protein-coupled receptors (GPCRs), the Sulfakinin receptors (SKRs).

Sulfakinin Peptides: SK peptides are characterized by a conserved C-terminal motif, typically FDDY(SO3H)GHMRF-NH2, with a sulfated tyrosine residue that is often crucial for receptor activation. Most insect species possess a single sk gene that encodes a prepropeptide, which is post-translationally processed to yield one or more mature SK peptides, commonly referred to as SK-I, SK-II, etc.



Sulfakinin Receptors: Insects typically have one or two subtypes of SK receptors, designated as SKR1 and SKR2 (also known as DSK-R1/CCKLR-17D3 and DSK-R2/CCKLR-17D1 in Drosophila). These receptors are members of the GPCR superfamily and, upon ligand binding, primarily couple to Gq proteins, initiating a downstream signaling cascade that leads to an increase in intracellular calcium levels.

Comparative Analysis of Sulfakinin Signaling Components

The following table summarizes the known SK peptides and their receptors across several key insect species.

| Species | Gene/Peptide(s) | Receptor(s) | Peptide Sequence(s) |
|----------------------------|---------------------|---|---|
| Drosophila melanogaster | Drosulfakinin (Dsk) | DSK-R1 (CCKLR- 17D3), DSK-R2 (CCKLR-17D1) | DSK-I: FDDYGHMRF- NH2 DSK-II: GGDDQFDDYGHMR F-NH2 |
| Aedes aegypti | Sulfakinin (SK) | SKR | SK-1: pQIDDY(SO3H)GHM RF-NH2 SK-2: pQVEEDAY(SO3H)G HMRF-NH2 |
| Bombyx mori | Sulfakinin (SK) | BNGR-A9 (SKR) | GDDTFDDY(SO3H)G HLRF-NH2 |
| Tribolium castaneum | Sulfakinin (SK) | TcSKR1, TcSKR2 | Trica-SK: pQDDY(SO3H)GHMR F-NH2 |

Functional Comparison of the Sulfakinin Signaling Pathway



The SK signaling pathway exhibits both conserved and species-specific functions across different insect orders. A primary and well-documented role is the regulation of feeding and satiety.

Quantitative Comparison of Receptor Activation

The potency of SK peptides in activating their receptors can be quantified by determining the half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency.

| Species | Receptor | Ligand | EC50 Value (nM) | Experimental System |
|---------------------------------|---------------|-----------------------|--|------------------------|
| Aedes aegypti | SKR | SK2 | 1.18 | CHO-K1 cells |
| Bombyx mori | BNGR-A9 (SKR) | Sulfated SK | 29 - 73.3 | HEK293 & BmN cells |
| Tribolium castaneum | TcSKR1 | Sulfated Trica- SK | Not explicitly stated, but in pM range | CHO-WTA11 cells |
| Tribolium castaneum | TcSKR2 | Sulfated Trica- SK | Not explicitly stated, but in pM range | CHO-WTA11 cells |
| Asterias rubens (Echinoderm) | ArSK/CCKR | ArSK/CCK1 | 0.25 | CHO-K1 cells |
| Asterias rubens (Echinoderm) | ArSK/CCKR | ArSK/CCK2 | 0.12 | CHO-K1 cells |

Note: Data for Drosophila melanogaster was not readily available in a quantitative format.

Impact on Feeding Behavior

Injection or genetic manipulation of the SK signaling pathway has been shown to significantly alter feeding behavior in various insects.

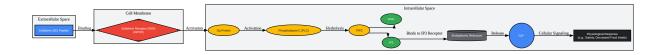


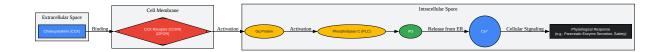
| Species | Experimental Approach | Observed Effect on Feeding |
|--------------------------|-----------------------------------|--|
| Drosophila melanogaster | Knockout of sk or skr1 | Increased food consumption. |
| Aedes aegypti | Knockdown of SK or SKR | Increased blood meal intake. |
| Injection of SK peptides | Decreased blood meal intake. | |
| Bombyx mori | Injection of synthetic sulfakinin | Decreased food consumption. |
| Tribolium castaneum | RNAi knockdown of sk or skr | Increased food consumption. |
| Schistocerca gregaria | Injection of Lom-sulfakinin | Dose-dependent reduction in food intake. |

Signaling Pathway Diagrams

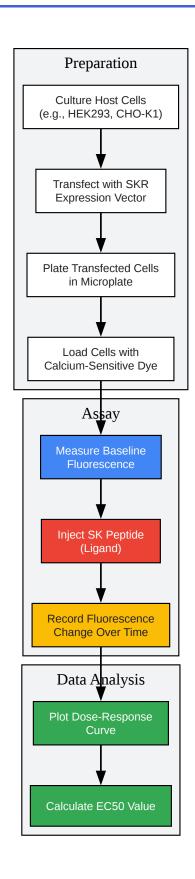
The following diagrams illustrate the conserved nature of the SK signaling pathway across different insect species and its homology to the mammalian CCK pathway.











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Phone: (601) 213-4426

Email: info@benchchem.com